5-Chloro-1-(4-methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde
Description
5-Chloro-1-(4-methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde is a pyridine derivative characterized by a chloro substituent at position 5, a 4-methylbenzyl group at position 1, and an aldehyde functional group at position 3. Its molecular formula is C₁₄H₁₂ClNO₂ (calculated molecular weight: 267.71 g/mol). This compound is commercially available in quantities up to 1 g, with storage recommendations at 2–8°C .
Properties
IUPAC Name |
5-chloro-1-[(4-methylphenyl)methyl]-6-oxopyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-10-2-4-11(5-3-10)7-16-8-12(9-17)6-13(15)14(16)18/h2-6,8-9H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFMYXVWWUEOSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C=C(C2=O)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(4-methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation followed by a series of reduction and substitution reactions . The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-(4-methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one substituent with another, potentially leading to new derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
5-Chloro-1-(4-methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme inhibition or as a probe to understand biological pathways.
Industry: It can be used in the production of specialty chemicals or as a precursor for materials with specific properties
Mechanism of Action
The mechanism of action of 5-Chloro-1-(4-methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .
Comparison with Similar Compounds
Substituent Variations on the Benzyl Group
The benzyl group at position 1 is a critical structural feature. Substitutions here influence electronic, steric, and solubility properties:
Key Observations :
- Methyl groups (as in the target compound) increase steric bulk and may reduce reactivity compared to halogenated analogs.
Functional Group Variations on the Pyridine Ring
The aldehyde group at position 3 distinguishes the target compound from analogs with carboxylic acids or carboxamides:
Key Observations :
- Aldehydes are more reactive but less stable than carboxylic acids or carboxamides.
- Carboxamide derivatives (e.g., ) are often explored for drug discovery due to improved pharmacokinetic properties.
Biological Activity
5-Chloro-1-(4-methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde is a complex organic compound with significant biological activity. This article explores its synthesis, mechanisms of action, biological applications, and relevant case studies.
Overview of the Compound
- IUPAC Name : this compound
- Molecular Formula : C14H12ClNO2
- CAS Number : 1048913-54-7
The compound features a pyridine ring substituted with a chloro group and a benzyl moiety, contributing to its unique chemical properties.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including:
- Friedel-Crafts Acylation : This step introduces the acyl group to the aromatic ring.
- Reduction and Substitution Reactions : These reactions modify functional groups to yield the final compound.
Industrial Production : Optimization of reaction conditions is crucial for large-scale synthesis, often employing continuous flow reactors and automated systems to enhance yield and purity .
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. It may bind to enzymes or receptors involved in various biological pathways, leading to modulation of their activity. For example:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.
- Receptor Interaction : It may interact with receptors that regulate cellular processes, influencing cell signaling pathways .
Biological Applications
Research into the biological applications of this compound has revealed several promising areas:
- Antimicrobial Activity : Studies indicate that the compound exhibits antibacterial and antifungal properties, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : Preliminary research suggests that it may reduce inflammation by inhibiting specific enzymes .
- Cancer Research : The compound has been explored for its potential anticancer effects through mechanisms involving apoptosis induction in cancer cells.
Table 1: Summary of Biological Activities
Notable Research Example
A study published in a peer-reviewed journal investigated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating strong antibacterial potential .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Chloro-1-(4-methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde, and how can reaction conditions be optimized for purity and yield?
- Methodological Answer : A multi-step synthesis is typically employed, starting with the condensation of substituted pyridine precursors. Key steps include halogenation at the 5-position and benzylation at the 1-position. Reaction optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution efficiency .
- Catalyst use : Acid catalysts (e.g., methanesulfonic acid) under reflux improve cyclization and benzylation .
- Temperature control : Maintaining 80–100°C prevents side reactions like over-oxidation .
- Validation : Monitor intermediates via TLC and HPLC, targeting ≥95% purity post-crystallization.
Q. How can the structural and functional group integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- Spectroscopy :
- ¹H/¹³C NMR : Confirm the presence of the aldehyde proton (δ ~9.8–10.2 ppm) and methylbenzyl aromatic protons (δ ~7.2–7.5 ppm) .
- FT-IR : Validate the C=O stretch (1680–1720 cm⁻¹) and aldehyde C–H stretch (~2820 cm⁻¹) .
- Mass spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns matching Cl and O .
Q. What safety precautions are critical during handling due to reactive functional groups?
- Methodological Answer :
- Aldehyde group : Avoid exposure to strong oxidizing agents (risk of exothermic decomposition).
- Chlorinated backbone : Use fume hoods and PPE to prevent inhalation/contact toxicity .
- Waste disposal : Neutralize acidic byproducts before disposal to comply with EPA guidelines.
Advanced Research Questions
Q. How do substituent variations (e.g., 4-methylbenzyl vs. 4-chlorobenzyl) affect the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Comparative analysis : Replace the 4-methyl group with electron-withdrawing groups (e.g., Cl) to study electronic effects on Suzuki-Miyaura coupling.
- Kinetic studies : Use DFT calculations (e.g., Gaussian 16) to model transition states and predict regioselectivity .
- Experimental validation : Conduct reactions with Pd(PPh₃)₄ and aryl boronic acids, comparing yields via LC-MS .
Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodological Answer :
- Dose-response profiling : Perform IC₅₀ assays across multiple cell lines (e.g., HEK293 vs. HeLa) to differentiate target-specific effects from nonspecific toxicity .
- Off-target screening : Use Chemoproteomics (e.g., thermal shift assays) to identify unintended protein interactions .
- Data normalization : Apply Z-score analysis to account for batch variability in high-throughput screens.
Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., kinases or GPCRs)?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina or Schrödinger Maestro to model interactions with ATP-binding pockets .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å indicates robust interactions).
- Pharmacophore mapping : Align electrostatic and hydrophobic features with known inhibitors (e.g., staurosporine analogs) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
